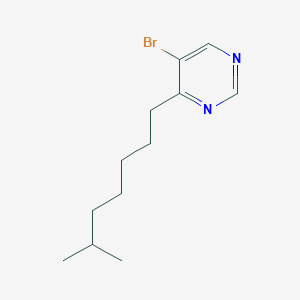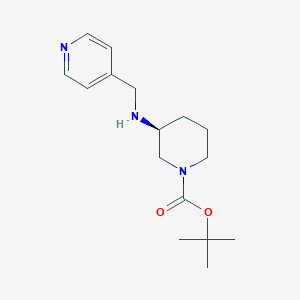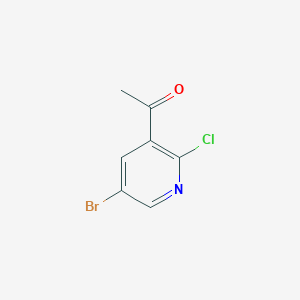
5-Bromo-4-(6-metilheptil)pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-(6-methylheptyl)pyrimidine is a nitrogen-containing heterocyclic organic compound. It has garnered significant attention due to its unique physical, chemical, and biological properties. The compound is characterized by a pyrimidine ring attached to a seven-carbon chain that branches off at the fourth position.
Aplicaciones Científicas De Investigación
5-Bromo-4-(6-methylheptyl)pyrimidine has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential as a bioactive agent.
Medicine: It has potential therapeutic applications due to its ability to bind and activate cannabinoid receptors (CB1 and CB2).
Industry: The compound is used in the development of new materials and chemical processes.
Métodos De Preparación
The synthesis of 5-Bromo-4-(6-methylheptyl)pyrimidine involves several reaction steps, including bromination, alkylation, and pyrimidine ring formation. The compound is typically synthesized in a laboratory setting using organic solvents such as ethanol, chloroform, and dimethyl sulfoxide. The reaction yields a yellow crystalline product that can be further characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
Análisis De Reacciones Químicas
5-Bromo-4-(6-methylheptyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Alkylation and Acylation Reactions: The pyrimidine ring can be alkylated or acylated to introduce new functional groups.
Common reagents used in these reactions include halogens, acids, bases, and organometallic compounds. The major products formed from these reactions depend on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-(6-methylheptyl)pyrimidine involves its ability to bind and activate cannabinoid receptors (CB1 and CB2). These receptors are part of the endocannabinoid system, which plays a role in various physiological processes, including pain sensation, mood regulation, and immune response. By binding to these receptors, the compound can modulate their activity and exert its effects.
Comparación Con Compuestos Similares
5-Bromo-4-(6-methylheptyl)pyrimidine is unique due to its specific structure and ability to interact with cannabinoid receptors. Similar compounds include:
- 5-Bromo-4-pentylpyrimidine
- 5-Bromo-4-hexylpyrimidine
- 5-Bromo-4-butylpyrimidine
- 5-Bromo-4-heptylpyrimidine
- 5-Bromo-4-propylpyrimidine
These compounds share a similar pyrimidine ring structure but differ in the length and branching of the attached carbon chain, which can influence their chemical and biological properties.
Propiedades
IUPAC Name |
5-bromo-4-(6-methylheptyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2/c1-10(2)6-4-3-5-7-12-11(13)8-14-9-15-12/h8-10H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDRIUUSDXZSPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCC1=NC=NC=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650038 |
Source


|
| Record name | 5-Bromo-4-(6-methylheptyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-24-5 |
Source


|
| Record name | 5-Bromo-4-(6-methylheptyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-(6-methylheptyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294083.png)
![4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294087.png)
![4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294089.png)
![7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294090.png)










